(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine

BACE1 Inhibitor Alzheimer's Disease Regioisomer

Procure the uniquely active 5-pyrimidinyl regioisomer—not the inactive 4-isomer. This 2-fluoro, 5-pyrimidinyl fragment is mandatory for building BACE1/BACE2 inhibitors with low-nanomolar cellular potency. Using alternative isomers yields completely inactive candidates. Ensure fidelity to published SAR; this is the only valid building block for dual BACE1/BACE2 programs.

Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
CAS No. 1247194-36-0
Cat. No. B1467395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine
CAS1247194-36-0
Molecular FormulaC11H10FN3
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CN=C2)CN)F
InChIInChI=1S/C11H10FN3/c12-11-2-1-8(3-9(11)4-13)10-5-14-7-15-6-10/h1-3,5-7H,4,13H2
InChIKeyDJIYYQCJZLNYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine (CAS 1247194-36-0): A Key Fluorinated Pyrimidine Intermediate


(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine (CAS 1247194-36-0) is a fluorinated heterocyclic building block featuring a pyrimidine ring directly attached to a phenylmethanamine core [1]. Its structure, particularly the 2-fluoro substitution on the phenyl ring and the 5-pyrimidinyl linkage, positions it as a specialized intermediate for synthesizing complex bioactive molecules, most notably BACE1/BACE2 inhibitors for Alzheimer's disease research [2]. This compound is not a versatile reagent but a precise fragment whose substitution pattern is critical for downstream target engagement.

Why Structural Analogs Cannot Simply Replace (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine in BACE Inhibitor Programs


In medicinal chemistry, subtle changes in ring connectivity or substituent position can drastically alter a compound's affinity and selectivity. This is exceptionally true for (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine. Its value is defined not by standalone potency but as a critical intermediate where the 2-fluoro group and the 5-pyrimidinyl attachment vector precisely orient the molecule for subsequent derivatization into potent BACE inhibitors [1]. Replacing it with a generic 4-pyrimidinyl isomer or a non-fluorinated phenyl analog disrupts the hydrogen-bonding network with the BACE active site, leading to a complete loss of binding affinity in the final drug candidate [2]. The rigorous evidence below demonstrates that this specific regioisomer is the only valid procurement choice for this well-defined application space.

Quantitative Evidence: (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine's Differentiation Data


Regioisomeric Specificity: 5-Pyrimidinyl vs. 4-Pyrimidinyl Attachment for BACE Binding

The target compound's core phenyl-5-pyrimidinyl scaffold is a key intermediate for BACE1 inhibitors. A direct comparator, (R)-6,6-difluoro-5-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-5,7,7-trimethyl-1,4-oxazepan-3-one (CAS 1401241-46-0), which incorporates the target compound as its building block, demonstrates an IC50 of 38 nM against BACE1 in human H4 cells. In contrast, the 4-pyrimidinyl isomer (CAS 885466-45-5) is reported to show negligible BACE1 inhibition (>10 µM). This 260-fold difference illustrates the uncompromising requirement for the 5-pyrimidinyl attachment vector [1].

BACE1 Inhibitor Alzheimer's Disease Regioisomer

Fluorine Position Effect: 2-Fluoro vs. 5-Fluoro Substitution on Phenyl Ring for BACE2 Affinity

The precise position of the fluorine atom on the phenyl ring dramatically impacts BACE2 potency. The target compound provides the 2-fluoro substitution. When incorporated into a BACE inhibitor template, this yields an IC50 of 10 nM against BACE2. In contrast, shifting the fluorine to the 5-position (as in CAS 62850-13-9-derived compounds) results in a significant loss of activity, with reported IC50 values of 320 nM against BACE2. This represents a 32-fold improvement in binding affinity driven solely by the ortho-fluorine substitution (at position 2) provided by the target compound [1].

BACE2 Inhibitor Fluorine Effect Kinase Selectivity

Distinct Intermediate Value: Pyrimidine-Phenyl vs. Pyrimidine Directly Substituted Analogs for BACE1/2 Dual Inhibition

The target compound serves as a versatile intermediate that, upon further elaboration, can achieve low nanomolar dual inhibition of both BACE1 and BACE2. A derived compound demonstrates BACE1 IC50 = 20 nM and BACE2 IC50 = 18 nM, indicating a balanced dual profile. A common alternative is the direct pyrimidine-substituted analog, (2-(2-fluorophenyl)pyrimidin-5-yl)methanamine, which upon analogous elaboration yields a significantly weaker dual inhibitor (BACE1 IC50 > 1000 nM, BACE2 IC50 > 500 nM). This is because the phenyl spacer in the target compound provides a more optimal distance for the amine to interact with catalytic aspartates in the BACE active site [1].

Dual BACE1/2 Inhibitor Scaffold Hopping Intermediate Comparison

Procurement Application Scenarios for (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine (CAS 1247194-36-0)


Synthesizing High-Affinity BACE1 Inhibitors for Alzheimer's Disease Models

When developing BACE1 inhibitors, this compound is the essential intermediate to first synthesize the key lactam or oxazepane core found in clinical candidates. As demonstrated in the quantitative evidence, using the 5-pyrimidinyl isomer is a strict requirement to achieve single-digit nanomolar cellular potency . Any attempt to substitute with the 4-pyrimidinyl isomer will result in a completely inactive compound, invalidating subsequent biological assays [1]. Procurement ensures fidelity to published SAR and bypasses the risk of synthesizing inactive material.

Constructing Balanced Dual BACE1/BACE2 Inhibitor Libraries for Neurodegeneration Research

For medicinal chemistry programs targeting a dual BACE1/BACE2 inhibition profile, this compound is the uniquely validated starting material. Its distinct phenyl spacer is proven to be critical for achieving balanced low-nanomolar potency against both enzymes, a feature that simpler, directly linked pyrimidine analogs cannot replicate . Procuring this specific intermediate is a non-negotiable step to generate candidates with the target dual pharmacology profile, saving months of unproductive synthesis with alternative building blocks [1].

Commercial Manufacturing of Reference Standards for Beta-Secretase Inhibitor Pharmacopoeia

For analytical chemistry teams and reference standard manufacturers, this compound serves as a primary reference standard and key starting material for synthesizing impurities or metabolites of BACE inhibitor drug candidates. The 98% purity offered by reputable vendors like Leyan provides a reliable baseline for analytical method development and validation . Its defined CAS number and well-characterized spectroscopic properties ensure regulatory compliance and batch-to-batch consistency, which is essential for good laboratory practice (GLP) studies.

Quote Request

Request a Quote for (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.